molecular formula C10H15ClO B079238 Chrysanthemoyl chloride CAS No. 14297-81-5

Chrysanthemoyl chloride

Cat. No.: B079238
CAS No.: 14297-81-5
M. Wt: 186.68 g/mol
InChI Key: VNTCVNLNEOVBEE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chrysanthemoyl chloride is an important intermediate of pyrethroids . Pyrethroids are a class of synthetic compounds that mimic the structure and insecticidal properties of the naturally-occurring compounds pyrethrins produced by the flowers of Chrysanthemums. The primary targets of pyrethroids are voltage-sensitive sodium channels involved in nerve impulse conduction .

Mode of Action

They prolong the activation of sodium channels, leading to repetitive firing or conduction block in the nervous system, thereby causing knockdown and death of insects .

Biochemical Pathways

It’s known that this compound can be prepared by the phosgene method . This involves dissolving chrysanthemic acid in toluene, adding a catalyst, and raising the temperature to about 90°C. Phosgene is passed under stirring, and after a certain amount reaches the endpoint, nitrogen is used to drive off the remaining phosgene .

Result of Action

The direct result of this compound’s action is the synthesis of pyrethroids such as allethrin, propenthrin, permethrin, fenthrin, and fenothrin . These pyrethroids have potent insecticidal activity, causing knockdown and death of insects .

Action Environment

The action of this compound, as an intermediate in the synthesis of pyrethroids, can be influenced by various environmental factors. For instance, the synthesis process involving this compound requires specific conditions such as a certain temperature and the presence of a catalyst . Furthermore, the efficacy and stability of the resulting pyrethroids can be affected by environmental conditions such as temperature, pH, and presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysanthemoyl chloride can be synthesized through several methods. One common method involves the reaction of chrysanthemic acid with phosgene in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as toluene at elevated temperatures around 90°C . The reaction proceeds as follows: [ \text{C}9\text{H}{14}\text{O}2 + \text{COCl}2 \rightarrow \text{C}{10}\text{H}{15}\text{ClO} + \text{CO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is often produced by mixing chrysanthemic acid and chrysanthemyl chloride in a reaction vessel, adding triethylamine, and introducing phosgene. The mixture is then heated to 55-110°C and allowed to react for several hours . This method is efficient and allows for the recycling of solvents and catalysts, minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Chrysanthemoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

    Racemization: Lewis acids such as aluminum chloride.

Major Products:

    Hydrolysis: Chrysanthemic acid.

    Substitution: Chrysanthemic acid derivatives such as esters and amides.

    Racemization: Racemic mixtures of chrysanthemic acid.

Comparison with Similar Compounds

Chrysanthemoyl chloride is similar to other acyl chlorides used in the synthesis of pyrethroids, such as:

Uniqueness: this compound is unique due to its specific structure, which allows for the synthesis of a wide range of pyrethroid compounds with varying insecticidal properties . Its ability to form stable intermediates and react with various nucleophiles makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTCVNLNEOVBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931698
Record name 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride
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Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14297-81-5, 4489-14-9, 53955-46-7
Record name Chrysanthemic acid chloride
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Record name (1R-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride
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Record name Chrysanthemoyl chloride
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Record name (1R-cis)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride
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Record name 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride
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Record name Chrysanthemoyl chloride
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Record name (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride
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Synthesis routes and methods I

Procedure details

In a 200 ml flask, there were charged (-)-trans-2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid (30.0 g) and toluene (70 g), and thionyl chloride (24.0 g) was added thereto from a dropping funnel at 70° to 80° C. over a period of 30 minutes with stirring. After completion of the addition, stirring was continued for an additional 2.5 hours at the same temperature. Thereafter, the reaction mixture was cooled to 0° C., and boron trichloride (0.94 g) was added thereto, followed by stirring for 30 minutes. Then, the catalyst was removed from the reaction mixture, the solvent was recovered by distillation, and the residue was distilled to obtain racemized 2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (28.6 g) having a boiling point of 55°-62° C./0.3 mmHg. The proportion of the optical isomers in the resulting product was determined by gas chromatography. The result was as follows: (+)-trans, 46.8%; (-)-trans, 46.8%; (+)-cis, 3.2%; (-)-cis, 3.2%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 200 ml flask, there were charged (-)-trans-2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (30.0 g) and toluene (70 g). Thereafter, boron trichloride (0.94 g) was added thereto at 0° C. with stirring under a nitrogen atmosphere, and the reaction was carried out for 10 minutes. After removal of the catalyst, the toluene was recovered by distillation, and the residue was distilled to obtain racemized 2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (27.0 g) having a boiling point of 72°-78° C./2 mmHg. The proportion of the optical isomers in this product was determined by gas chromatography. The result was as follows: (+)-trans, 46.8%; (-)-trans, 46.7%; (+)-cis, 3.3%; (-)-cis, 3.2%.
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Chrysanthemoyl chloride
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Reactant of Route 3
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Reactant of Route 6
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